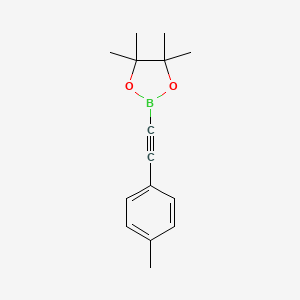
4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a dioxaborolane ring and a p-tolylethynyl group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane typically involves the reaction of p-tolylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques to isolate the final product. The use of automated systems can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolylethynyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding boronic acids or esters.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions to achieve oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in the presence of solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions include substituted boronic esters, boronic acids, and various coupled organic molecules, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, leading to the formation of reactive species that can induce cell death, which is the basis for its use in BNCT.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(m-tolylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(o-tolylethynyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(p-tolylethynyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the p-tolylethynyl group enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C15H19BO2 |
|---|---|
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Clé InChI |
WNRPHCREBAZCGZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


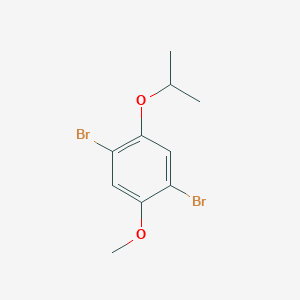


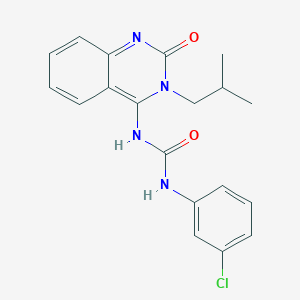

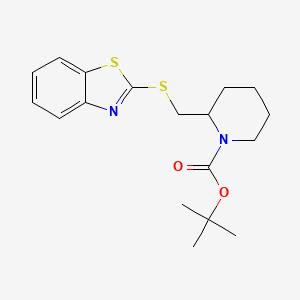
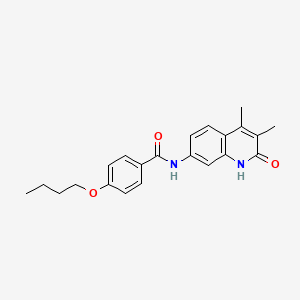

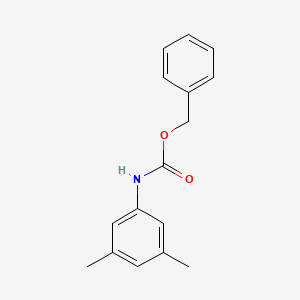

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
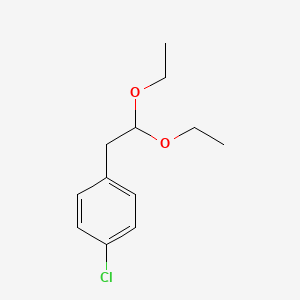
![2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14118369.png)
